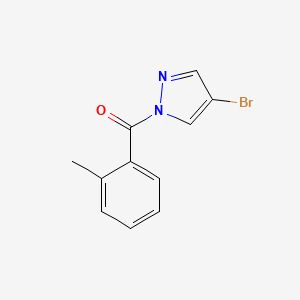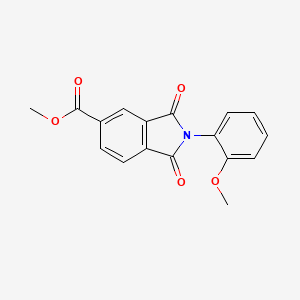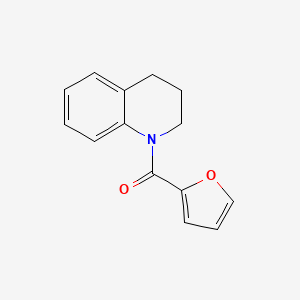![molecular formula C19H17N5O2 B5554607 6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)
6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that incorporate imidazo[1,2-a]pyridine and oxadiazole rings, known for their diverse pharmacological properties. These heterocyclic frameworks are often explored for their potential in drug discovery due to their structural versatility and biological relevance.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of the core heterocyclic structure followed by functional group modifications. For example, the synthesis of related imidazo[1,2-a]pyridine derivatives often includes steps such as tosylation, treatment with acetamides, and subsequent cyclization reactions to form the desired core structure. The introduction of the oxadiazole ring might involve reactions with carboxylic acids to form the corresponding oxadiazolyl derivatives (Bassyouni et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple heteroatoms (N, O) in the rings, contributing to their unique chemical properties. Crystallographic analysis and DFT studies are common methods used to determine the conformation and electronic structure, providing insights into the compound's reactivity and interaction with biological targets (Richter et al., 2023).
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound of interest has a structure that may be involved in complex synthesis processes similar to those of imidazo and pyridine derivatives. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, demonstrating the chemical versatility and potential for creating new molecules with specific properties. Such studies are fundamental in understanding the reactivity and interaction mechanisms of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Antiviral and Antimicrobial Activities
Compounds with structures similar to 6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide have been designed and tested as antiviral agents. Research has identified novel classes of inhibitors against human rhinovirus, showcasing the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999). Additionally, antimicrobial activities have been observed in derivatives, indicating their utility in combating bacterial infections (Lv et al., 2017).
Antioxidant Properties
The antioxidant capabilities of related compounds have been explored through synthesis and evaluation processes. These compounds have demonstrated potential in scavenging free radicals and providing protection against oxidative stress, a key factor in numerous diseases (Bassyouni et al., 2012).
Tuberculostatic and Antiulcer Agents
Further studies have explored the tuberculostatic activity of imidazo[4, 5-b]pyridine derivatives, although the activity was found to be low, suggesting that structural modifications might be necessary for enhanced efficacy (Bukowski, 1984). Additionally, the investigation into antiulcer agents among imidazo[1,2-a]pyridines substituted at the 3-position revealed potential for cytoprotective properties, though lacking significant antisecretory activity (Starrett et al., 1989).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
6-methyl-N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-3-8-17-22-16(11-24(17)10-12)19(25)20-9-14-4-6-15(7-5-14)18-21-13(2)26-23-18/h3-8,10-11H,9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHSLFBVANULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC=C(C=C3)C4=NOC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)
![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)
![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

